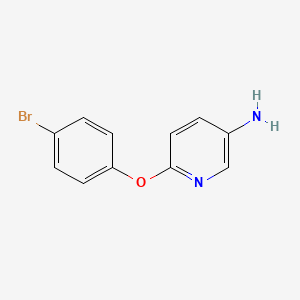

6-(4-Bromophenoxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTGEPHGOSFJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384143 | |

| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77006-26-9 | |

| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(4-Bromophenoxy)pyridin-3-amine chemical properties

An In-depth Technical Guide to 6-(4-Bromophenoxy)pyridin-3-amine: Core Chemical Properties and Synthetic Utility

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 6-(4-Bromophenoxy)pyridin-3-amine is one such scaffold, a trifunctional molecule offering a confluence of reactive sites that empower chemists to construct complex molecular architectures. Its structure, featuring a pyridine core, is adorned with a nucleophilic amino group, a synthetically versatile bromophenoxy moiety, and an activating pyridine nitrogen. This guide provides an in-depth analysis of the core chemical properties, reactivity, and practical applications of 6-(4-Bromophenoxy)pyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, reactive profile, and established protocols for its synthetic transformation, providing a comprehensive resource for its effective utilization in research and development.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. These parameters dictate choices in reaction solvents, purification methods, and storage conditions.

Core Identifiers

The compound is unambiguously identified by the following descriptors:

| Identifier | Value |

| IUPAC Name | 6-(4-Bromophenoxy)pyridin-3-amine |

| CAS Number | 77006-26-9[1] |

| Molecular Formula | C₁₁H₉BrN₂O[1] |

| Molecular Weight | 265.11 g/mol [1] |

| InChIKey | BQTGEPHGOSFJKZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of 6-(4-Bromophenoxy)pyridin-3-amine are summarized below. These values are critical for experimental design, influencing everything from dissolution to chromatographic behavior.

| Property | Value | Source |

| Melting Point | 107 °C | [1] |

| Boiling Point | 408.9 °C at 760 mmHg | [1] |

| Density | 1.543 g/cm³ | [1] |

| Flash Point | 201.1 °C | [1] |

| Polar Surface Area (PSA) | 48.1 Ų | [1] |

| LogP (XLogP3) | 3.8 | [1] |

The melting point indicates the compound is a solid at room temperature. The high boiling and flash points suggest low volatility under standard conditions. A LogP of 3.8 indicates significant lipophilicity, suggesting good solubility in organic solvents like dichloromethane, ethyl acetate, and THF, but poor solubility in water. This is a key consideration for selecting appropriate solvent systems for reactions and chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of a chemical substance. For 6-(4-Bromophenoxy)pyridin-3-amine, a full suite of spectroscopic data is available to confirm its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms in the molecule, confirming the arrangement of protons on the pyridine and benzene rings.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight (265.11 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1]

-

Infrared Spectroscopy (IR): Identifies key functional groups, such as the N-H stretches of the amine and C-O-C stretches of the ether linkage.

Researchers can access reference spectra from various chemical suppliers and databases to validate their own analytical results.[2]

Chemical Reactivity and Synthetic Logic

The synthetic value of 6-(4-Bromophenoxy)pyridin-3-amine stems from the distinct reactivity of its three key structural components: the amino group, the pyridine ring, and the C-Br bond of the phenoxy moiety. The interplay between these groups allows for selective and sequential functionalization.

Figure 1: Reactivity map of 6-(4-Bromophenoxy)pyridin-3-amine.

-

Reactivity at the Amino Group: The primary amine at the 3-position is a potent nucleophile and a moderately activating group for the pyridine ring. It readily undergoes standard amine chemistries such as acylation and sulfonylation. These reactions are often used not only to introduce new functional groups but also to protect the amine and modulate its electronic influence on the ring during subsequent reactions.[3]

-

Reactivity at the Bromine Atom: The bromine atom on the terminal phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. This position is ideal for building molecular complexity through the formation of new carbon-carbon or carbon-heteroatom bonds. Widely used transformations include:

-

Reactivity of the Pyridine Ring: The pyridine ring itself is electron-deficient. However, the electron-donating effects of the amino and phenoxy groups make it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. The positions on the pyridine ring can be targeted for further functionalization, though this often requires careful selection of reaction conditions to control regioselectivity.

Experimental Protocols: Synthetic Transformations

To illustrate the synthetic utility of this building block, the following sections provide detailed, field-proven protocols for two of the most common and powerful transformations employed in drug discovery programs.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for C-C bond formation, a cornerstone of modern medicinal chemistry for creating biaryl structures often found in kinase inhibitors.

Figure 2: Workflow for Suzuki-Miyaura Coupling.

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq).

-

Reagent Addition: Add the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details a C-N bond-forming reaction, essential for synthesizing diaryl amines or attaching alkylamine side chains, which are prevalent motifs in pharmacologically active compounds.

Figure 3: Workflow for Buchwald-Hartwig Amination.

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk tube, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq), the desired amine coupling partner (1.2 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., XPhos, 0.1 eq).

-

Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.025 eq).

-

Solvent Addition: Seal the tube, evacuate, and backfill with an inert atmosphere. Add anhydrous, degassed toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography on silica gel to afford the desired aminated product.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The following information is derived from available Material Safety Data Sheets (MSDS).

| Safety Aspect | Guideline |

| Hazards | Irritating to eyes, respiratory system, and skin.[5] May be harmful if swallowed or absorbed through the skin.[6][7] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[5] |

| Handling | Use in a well-ventilated area or under a fume hood.[1] Avoid breathing dust, vapor, mist, or gas.[5] Avoid contact with skin and eyes.[5] |

| Storage | Store in a cool, dry place in a tightly closed container.[1][5] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. Seek medical aid.[5] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] |

| First Aid (Inhalation) | Remove from exposure to fresh air immediately. Seek medical aid.[5] |

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5]

Applications in Drug Discovery

The 3-amino-6-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its derivatives have been investigated for various therapeutic applications, most notably in oncology. The ability to easily diversify the molecule via cross-coupling reactions at the bromine position allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. For example, similar aminopyridine cores are central to the development of potent and selective kinase inhibitors, which are a major class of targeted cancer therapies.[4] The synthesis of covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has utilized related aminophenyl-isoxazolo-pyridine scaffolds, highlighting the value of this chemical space.[8][9]

Conclusion

6-(4-Bromophenoxy)pyridin-3-amine is a high-value, versatile chemical intermediate with a well-defined reactivity profile. The strategic placement of its amino, bromophenoxy, and pyridine functionalities provides three distinct points for molecular elaboration, making it an ideal starting material for complex synthesis. Its robust utility in palladium-catalyzed cross-coupling reactions allows for efficient construction of C-C and C-N bonds, which are critical transformations in the synthesis of modern pharmaceuticals. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this powerful building block into their synthetic and drug discovery programs.

References

-

Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97% - Cole-Parmer. [Link]

-

6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. PubChem. [Link]

-

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | C12H11ClN2O | CID 2800143. PubChem. [Link]

-

6-(4-(tert-Butyl)phenoxy)pyridin-3-amine. Lead Sciences. [Link]

-

6-(4-bromophenoxy)pyridine-3-carboxylic acid (C12H8BrNO3). PubChemLite. [Link]

-

6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite. [Link]

-

6-(4-chlorophenoxy)pyridin-3-amine (C11H9ClN2O). PubChemLite. [Link]

-

Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. [Link]

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE(77006-26-9) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(4-bromophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical research and development. The document delves into the two primary and most effective strategies for the synthesis of this diaryl ether amine: the Ullmann Condensation and the Buchwald-Hartwig O-arylation. For each route, a detailed analysis of the reaction mechanism, experimental protocol, and a comparative discussion of their respective advantages and disadvantages are presented. Furthermore, this guide includes validated protocols for the synthesis of the requisite starting materials, 6-halopyridin-3-amine and 4-bromophenol. The content is structured to provide researchers and drug development professionals with a thorough understanding of the chemical principles and practical considerations for the efficient synthesis of 6-(4-bromophenoxy)pyridin-3-amine.

Introduction: The Significance of 6-(4-Bromophenoxy)pyridin-3-amine

The 6-(4-bromophenoxy)pyridin-3-amine scaffold is a significant structural motif in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The diaryl ether linkage provides a degree of conformational rigidity, while the aminopyridine and bromophenyl moieties offer multiple points for further functionalization, making it a versatile building block for the synthesis of complex drug candidates. The bromine atom, in particular, serves as a valuable handle for subsequent cross-coupling reactions, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

This guide will focus on the practical synthesis of this important intermediate, providing a detailed examination of the most common and effective synthetic strategies.

Retrosynthetic Analysis

A retrosynthetic analysis of 6-(4-bromophenoxy)pyridin-3-amine reveals two primary disconnection approaches, both centered on the formation of the diaryl ether bond. This leads to two convergent synthetic strategies, as illustrated below.

Caption: Retrosynthetic analysis of 6-(4-Bromophenoxy)pyridin-3-amine.

The two principal routes involve the coupling of a 6-halopyridin-3-amine with 4-bromophenol. These are:

-

Route 1: Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution (SNA) reaction.[1]

-

Route 2: Buchwald-Hartwig O-Arylation: A palladium-catalyzed cross-coupling reaction.[2]

This guide will explore both routes in detail, providing theoretical background and practical experimental procedures.

Synthesis of Starting Materials

The successful synthesis of the target molecule is contingent on the availability of high-purity starting materials. This section details the preparation of the key precursors: 6-bromopyridin-3-amine and 4-bromophenol.

Synthesis of 6-Bromopyridin-3-amine

A common and direct method for the synthesis of 6-bromopyridin-3-amine is the electrophilic bromination of 3-aminopyridine.[3][4] The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Careful control of the reaction conditions is crucial to favor the formation of the desired 6-bromo isomer.[4]

Caption: Experimental workflow for the synthesis of 6-Bromopyridin-3-amine.

Experimental Protocol: Regioselective Bromination of 3-Aminopyridine [3][4]

-

Materials:

-

3-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 equivalent).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromopyridin-3-amine.

-

Synthesis of 4-Bromophenol

4-Bromophenol is readily synthesized via the electrophilic bromination of phenol.[5][6][7] To achieve high para-selectivity and minimize the formation of the ortho-isomer, the reaction is typically performed at low temperatures.[5]

Experimental Protocol: Bromination of Phenol [5][6]

-

Materials:

-

Phenol

-

Bromine

-

Carbon disulfide

-

Salt and ice for cooling bath

-

Aqueous sodium bisulfite solution

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenol (1.0 equivalent) in carbon disulfide.

-

Cool the flask in a salt and ice bath to below 0°C.

-

Slowly add a solution of bromine (1.0 equivalent) in carbon disulfide via the dropping funnel over approximately 2 hours, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir for an additional hour.

-

Remove the cooling bath and distill off the carbon disulfide.

-

Wash the residue with a cold aqueous sodium bisulfite solution to remove any unreacted bromine.

-

The crude 4-bromophenol can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.

-

Route 1: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-O bonds, particularly in the synthesis of diaryl ethers.[1] This reaction typically requires elevated temperatures and polar aprotic solvents.[1]

Mechanism of the Ullmann Condensation

The mechanism of the Ullmann condensation for diaryl ether synthesis is believed to proceed through the following key steps:

-

Formation of a Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Caption: Simplified mechanism of the Ullmann Condensation for diaryl ether synthesis.

Experimental Protocol for Ullmann Condensation

-

Materials:

-

6-Chloropyridin-3-amine (or 6-bromopyridin-3-amine)

-

4-Bromophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a dry reaction vessel, add 6-chloropyridin-3-amine (1.0 equivalent), 4-bromophenol (1.1 equivalents), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF or DMSO.

-

Heat the reaction mixture to 120-150°C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Route 2: Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds for the synthesis of diaryl ethers.[2] This method often proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope.[2]

Mechanism of the Buchwald-Hartwig O-Arylation

The catalytic cycle for the Buchwald-Hartwig O-arylation is generally accepted to involve the following steps:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.

-

Ligand Exchange: The phenoxide, formed by the deprotonation of the phenol by a base, displaces the halide on the palladium center.

-

Reductive Elimination: The resulting arylpalladium(II) phenoxide complex undergoes reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

Caption: Simplified mechanism of the Buchwald-Hartwig O-Arylation.

Experimental Protocol for Buchwald-Hartwig O-Arylation

-

Materials:

-

6-Bromopyridin-3-amine

-

4-Bromophenol

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)[8]

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

-

Add 6-bromopyridin-3-amine (1.0 equivalent) and 4-bromophenol (1.2 equivalents).

-

Add anhydrous toluene or dioxane.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-110°C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Comparison of Synthetic Routes

The choice between the Ullmann condensation and the Buchwald-Hartwig O-arylation depends on several factors, including substrate scope, reaction conditions, and cost.

| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation |

| Catalyst | Copper (CuI, Cu₂O, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) |

| Ligands | Often ligand-free or simple ligands | Bulky electron-rich phosphine ligands |

| Temperature | High (120-200°C) | Moderate (80-110°C) |

| Base | Strong inorganic bases (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (NaOtBu, Cs₂CO₃) |

| Substrate Scope | More limited, often requires activated aryl halides | Broader, tolerates a wider range of functional groups |

| Cost | Generally lower catalyst cost | Higher catalyst and ligand cost |

Conclusion

The synthesis of 6-(4-bromophenoxy)pyridin-3-amine can be effectively achieved through two primary methods: the Ullmann condensation and the Buchwald-Hartwig O-arylation. The Ullmann condensation offers a more cost-effective approach, while the Buchwald-Hartwig reaction provides milder reaction conditions and a potentially broader substrate scope. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, available resources, and the need for functional group tolerance. This guide provides the necessary theoretical and practical information for researchers to make an informed decision and successfully synthesize this valuable building block for drug discovery and development.

References

-

PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (2023, December 22). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromophenol | 106-41-2 [chemicalbook.com]

- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 8. organic-synthesis.com [organic-synthesis.com]

6-(4-Bromophenoxy)pyridin-3-amine CAS number 77006-26-9

An In-Depth Technical Guide to 6-(4-Bromophenoxy)pyridin-3-amine (CAS: 77006-26-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 6-(4-Bromophenoxy)pyridin-3-amine, a pivotal chemical intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in the development of targeted therapeutics.

Introduction and Strategic Importance

6-(4-Bromophenoxy)pyridin-3-amine is a heteroaromatic compound featuring a pyridinamine core linked to a bromophenoxy moiety. This specific arrangement of functional groups makes it an exceptionally valuable building block in medicinal chemistry. The aminopyridine portion can serve as a critical "hinge-binding" element, mimicking the adenine core of ATP to anchor within the active site of protein kinases.[1] Simultaneously, the bromophenyl group provides a reactive handle for diversification through palladium-catalyzed cross-coupling reactions, enabling systematic exploration of the Structure-Activity Relationship (SAR).[1][2] Its utility is most pronounced in the synthesis of kinase inhibitors, a class of drugs that has transformed the treatment of diseases like cancer and inflammatory disorders.[1][3][4]

Core Chemical Properties

The fundamental physicochemical properties of 6-(4-Bromophenoxy)pyridin-3-amine are summarized below.

| Property | Value | Source |

| CAS Number | 77006-26-9 | [5][6] |

| Molecular Formula | C₁₁H₉BrN₂O | [5][6] |

| Molecular Weight | 265.11 g/mol | [5] |

| Melting Point | 107 °C | [6] |

| Boiling Point | 201.1 °C (Predicted) | [6] |

| IUPAC Name | 6-(4-bromophenoxy)pyridin-3-amine | [5] |

| SMILES | Nc1=CN=C(OC2=CC=C(Br)C=C2)C=C1 | [5] |

| InChIKey | BQTGEPHGOSFJKZ-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann-type condensation. This strategy involves coupling a halo-substituted aminopyridine with 4-bromophenol in the presence of a base. The choice of starting materials is critical; while 6-bromopyridin-3-amine could be used, a more reactive halide like 6-chloropyridin-3-amine is often preferred to facilitate substitution by the phenoxide nucleophile.

Logical Workflow for Synthesis and Purification

The following diagram outlines the general workflow from starting materials to the purified final product.

Caption: General workflow for synthesis and purification.

Representative Synthesis Protocol: Ullmann Condensation

This protocol describes a representative synthesis. Causality: The choice of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reagents and allows for the high temperatures required for the SNAr reaction. A strong inorganic base like potassium carbonate is used to deprotonate the 4-bromophenol, forming the active phenoxide nucleophile required to displace the chloride from the pyridine ring.

Materials:

-

6-Chloropyridin-3-amine (1.0 eq)

-

4-Bromophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloropyridin-3-amine, 4-bromophenol, and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

Causality: Column chromatography on silica gel is a standard and effective method for purifying compounds of moderate polarity like the target molecule.[7] A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) allows for the separation of the desired product from non-polar impurities and highly polar baseline materials.[7]

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Adsorb the dissolved crude product onto a small amount of silica gel and dry it.

-

Load the dried crude material onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 6-(4-Bromophenoxy)pyridin-3-amine as a solid.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical intermediate intended for drug development. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

The following table presents the expected spectroscopic data for 6-(4-Bromophenoxy)pyridin-3-amine. This data is essential for quality control and batch-to-batch consistency verification.

| Technique | Data and Interpretation |

| ¹H NMR | Expected signals include aromatic protons on both the pyridine and bromophenyl rings, as well as a broad singlet for the amine (-NH₂) protons. The splitting patterns (doublets, doublet of doublets) are characteristic of the substitution pattern.[8] |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to bromine (C-Br) will be distinct, as will the carbons flanking the nitrogen and oxygen atoms. |

| Mass Spec. (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[9] |

| Infrared (IR) | Key vibrational modes include N-H stretching for the amine (around 3300-3450 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), C=C and C=N ring stretching (1450-1600 cm⁻¹), and C-O ether stretching.[9] |

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The primary application of 6-(4-Bromophenoxy)pyridin-3-amine is as a scaffold for the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a known cause of many cancers.[3][4]

Mechanism of Action and Strategic Value

The aminopyridine moiety is designed to form hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a common strategy for achieving potent inhibition.[1] The 4-bromophenoxy group extends into a more solvent-exposed region, where the bromine atom serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions. This allows chemists to "tune" the molecule's properties to improve potency, selectivity, and pharmacokinetic profiles.

Targeted Signaling Pathway

Inhibitors derived from this scaffold can target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway. The diagram below illustrates how such an inhibitor might function.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Representative Downstream Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates how the bromine atom is used to build molecular complexity, a cornerstone of modern medicinal chemistry. Causality: This palladium-catalyzed reaction is highly efficient for forming C-C bonds.[2] A palladium catalyst like Pd(PPh₃)₄ is used to facilitate the catalytic cycle, while a base (e.g., K₃PO₄) is required to activate the boronic acid for transmetalation.[10]

Materials:

-

6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq)

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane and water (4:1 ratio, degassed)

Procedure:

-

In a Schlenk flask, combine 6-(4-Bromophenoxy)pyridin-3-amine, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.[2]

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 6-(4-Bromophenoxy)pyridin-3-amine. The following information is derived from available Safety Data Sheets (SDS).[11][12][13]

-

Hazard Identification : Irritating to eyes, respiratory system, and skin.[11] May be harmful if swallowed or absorbed through the skin.[11][12]

-

Handling : Use in a well-ventilated area or a chemical fume hood.[11][14] Avoid breathing dust, vapor, mist, or gas.[11] Avoid contact with skin and eyes.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[11][15]

-

First Aid Measures :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

-

Inhalation : Remove from exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion : Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[11][12] Keep away from strong oxidizing agents and strong acids.[12][13]

Conclusion

6-(4-Bromophenoxy)pyridin-3-amine is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern drug design. Its bifunctional nature—a hinge-binding aminopyridine and a synthetically versatile bromophenyl group—provides a robust platform for developing potent and selective therapeutics, particularly in the highly competitive field of kinase inhibitors. The protocols and data presented in this guide offer a solid technical foundation for researchers aiming to leverage the unique chemical potential of this important building block.

References

-

Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97%. Cole-Parmer. [Link]

-

6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE. Matrix Fine Chemicals. [Link]

-

6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE. SACTG | King-Pharm. [Link]

-

6-(4-溴苯氧基)吡啶-3-胺. ChemWhat. [Link]

- Compounds, compositions, methods of synthesis, and methods of treatment.

- United States Patent 8,445,507.

- United States Patent 7,790,905.

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

-

6-(4-bromophenoxy)pyridine-3-carboxylic acid (C12H8BrNO3). PubChemLite. [Link]

- United States Patent 10,435,391.

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

-

In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

-

6-Bromopyridin-3-amine. PubChem. [Link]

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]

-

Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

-

Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. ResearchGate. [Link]

-

Amine Reactivity. Michigan State University Department of Chemistry. [Link]

-

Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

-

Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. ACS Publications. [Link]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health (NIH). [Link]

-

6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. 77006-26-9 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE [chemsigma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE(77006-26-9) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. aksci.com [aksci.com]

The Analytical Signature of a Key Synthetic Intermediate: A Spectroscopic Guide to 6-(4-Bromophenoxy)pyridin-3-amine

Introduction

In the landscape of modern pharmaceutical and materials science research, the synthesis of novel molecular entities with precisely tailored properties is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of functional molecules. Among these, 6-(4-Bromophenoxy)pyridin-3-amine stands out as a versatile intermediate, its constituent parts—a brominated phenoxy group and an aminopyridine core—offering multiple avenues for further chemical modification.

The unambiguous structural confirmation of such intermediates is a critical, non-negotiable step in any synthetic workflow. Erroneous structural assignment can lead to the costly and time-consuming pursuit of dead-end synthetic pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed analytical fingerprint of a molecule, allowing for its definitive identification and characterization.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(4-Bromophenoxy)pyridin-3-amine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to present a robust, predictive analysis. This approach not only offers a reliable benchmark for researchers synthesizing this compound but also serves as an educational tool for interpreting the spectra of complex aromatic systems.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 6-(4-Bromophenoxy)pyridin-3-amine, with the systematic atom numbering for NMR assignment, is presented below. The molecule's key features are a 3-aminopyridine ring linked via an ether oxygen to a 4-bromophenyl ring. This structure dictates a unique and predictable pattern of signals in its various spectra.

Caption: Molecular structure of 6-(4-Bromophenoxy)pyridin-3-amine with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 6-(4-Bromophenoxy)pyridin-3-amine, we expect to see distinct signals for the protons on the pyridine ring and the bromophenyl ring, as well as a characteristic signal for the amine protons.

Predicted ¹H NMR Data (in DMSO-d₆, a common solvent for such compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.0 - 8.2 | d | ~2.5 |

| H4 | ~7.0 - 7.2 | dd | ~8.5, 2.5 |

| H5 | ~6.7 - 6.9 | d | ~8.5 |

| NH₂ | ~5.0 - 5.5 | br s | - |

| H2'/H6' | ~7.5 - 7.7 | d | ~9.0 |

| H3'/H5' | ~7.0 - 7.2 | d | ~9.0 |

Interpretation and Rationale:

-

Pyridine Protons (H2, H4, H5): The protons on the aminopyridine ring are expected to be in the aromatic region. H2, being ortho to the ring nitrogen, will be the most deshielded. The coupling pattern (d, dd, d) is characteristic of a 3,6-disubstituted pyridine ring.

-

Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Bromophenyl Protons (H2'/H6' and H3'/H5'): The 4-bromophenoxy group will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H3'/H5') will be slightly upfield compared to the protons ortho to the ether linkage (H2'/H6').

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140 - 145 |

| C3 | ~135 - 140 |

| C4 | ~120 - 125 |

| C5 | ~110 - 115 |

| C6 | ~155 - 160 |

| C1' | ~150 - 155 |

| C2'/C6' | ~120 - 125 |

| C3'/C5' | ~132 - 137 |

| C4' | ~115 - 120 |

Interpretation and Rationale:

-

Pyridine Carbons (C2-C6): The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. C6, being attached to the electronegative oxygen atom, is expected to be the most downfield. C3, attached to the amino group, will also be significantly affected. The "heavy atom effect" of bromine can cause the ipso-carbon (C4') to be more shielded than might be expected based solely on electronegativity.[1]

-

Bromophenyl Carbons (C1'-C6'): The carbons of the bromophenyl ring will also appear in the aromatic region. C1', attached to the ether oxygen, will be downfield. C4', directly bonded to the bromine atom, will have a chemical shift influenced by both inductive effects and the heavy atom effect.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 6-(4-Bromophenoxy)pyridin-3-amine, we expect to see characteristic absorption bands for the N-H bonds of the amine, the C-N bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | Asymmetric and symmetric N-H stretching | Primary Amine |

| 3100 - 3000 | C-H stretching | Aromatic Rings |

| 1620 - 1580 | N-H bending (scissoring) | Primary Amine |

| 1600 - 1450 | C=C stretching | Aromatic Rings |

| 1300 - 1200 | Asymmetric C-O-C stretching | Aryl Ether |

| 1100 - 1000 | C-N stretching | Aromatic Amine |

| ~830 | C-H out-of-plane bending | 1,4-disubstituted benzene |

| ~800 - 700 | C-H out-of-plane bending | Substituted pyridine |

Interpretation and Rationale:

-

Amine Group: The presence of a primary amine will be clearly indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region.[2] An N-H bending vibration is also expected around 1600 cm⁻¹.

-

Aryl Ether: A strong, characteristic C-O-C stretching band for the aryl ether linkage is expected in the 1300-1200 cm⁻¹ region.[3]

-

Aromatic Rings: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of both the pyridine and benzene rings. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 264/266 | Molecular ion peak (M⁺) with characteristic 1:1 ratio for one bromine atom. |

| 187 | Loss of Br radical. |

| 157 | Loss of C₆H₄Br radical. |

| 94 | 3-aminopyridine fragment. |

| 78 | Pyridine fragment. |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak is expected at m/z 264 and 266, with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pathways: The most likely fragmentation pathways will involve cleavage of the ether bond. Loss of a bromine radical (m/z 187) and loss of the entire bromophenyl group (m/z 157) are expected to be significant fragments. The formation of a 3-aminopyridine fragment (m/z 94) is also highly probable.[4][5]

Caption: Predicted major fragmentation pathways for 6-(4-Bromophenoxy)pyridin-3-amine in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-(4-Bromophenoxy)pyridin-3-amine in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

2. IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press into a transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

3. Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it into a GC-MS system.

-

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

EI energy is typically set to 70 eV.

-

Conclusion

The structural elucidation of synthetic intermediates like 6-(4-Bromophenoxy)pyridin-3-amine is a cornerstone of successful chemical research. This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts. The principles and interpretative strategies outlined herein are broadly applicable to a wide range of substituted aromatic and heterocyclic systems, making this a valuable resource for any scientist working in the field of synthetic chemistry.

References

-

Request PDF. (2025). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Retrieved from [Link]

-

NIST. (n.d.). Diphenyl ether. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

NIST. (n.d.). Diphenyl ether. Retrieved from [Link]

-

SpectraBase. (n.d.). Diphenylether - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Diphenyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[(4-Bromophenoxy)methyl]benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-AMINOACRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Ali, T. E., El-Shaieb, K. M., & Gad-Elkarim, M. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-8.

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-(4-Bromophenoxy)pyridin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 6-(4-Bromophenoxy)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure has yet to be reported in publicly accessible databases, this document synthesizes foundational chemical principles, data from analogous structures, and detailed theoretical and experimental protocols to offer a robust understanding of its key structural features. We delve into the molecule's synthesis, elucidate its structural and spectroscopic characteristics, and provide a framework for its conformational analysis through computational modeling and advanced NMR spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the 6-(4-Bromophenoxy)pyridin-3-amine scaffold.

Introduction: Significance and Physicochemical Properties

6-(4-Bromophenoxy)pyridin-3-amine belongs to the class of diaryl ethers, a structural motif present in numerous biologically active compounds. The unique arrangement of a pyridinamine core linked to a brominated phenyl ring via an ether bridge imparts a distinct electronic and conformational profile, making it a valuable building block in drug discovery. The presence of the amino group provides a key site for further functionalization, while the bromine atom can participate in various cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

Table 1: Physicochemical Properties of 6-(4-Bromophenoxy)pyridin-3-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O | [2] |

| Molecular Weight | 265.11 g/mol | [2] |

| Melting Point | 107 °C | [2] |

| XLogP3 | 3.8 | [2] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Synthesis and Spectroscopic Characterization

The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a Buchwald-Hartwig amination. A common synthetic route involves the coupling of 6-bromopyridin-3-amine with 4-bromophenol in the presence of a copper or palladium catalyst.[1]

General Synthetic Protocol (Ullmann Condensation)

-

Materials: 6-bromopyridin-3-amine, 4-bromophenol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add 6-bromopyridin-3-amine (1.0 eq), 4-bromophenol (1.1 eq), and K₂CO₃ (2.0 eq).

-

Add the solvent and the CuI catalyst (0.1 eq).

-

Heat the reaction mixture to a temperature typically ranging from 100 to 140 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

The structural elucidation of 6-(4-Bromophenoxy)pyridin-3-amine relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts are influenced by the electronic nature of the substituents (amino, bromo, and ether linkage). Approximate chemical shift ranges can be predicted based on standard values for substituted aromatic systems.[3][4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage, and C-Br stretching.

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of 6-(4-Bromophenoxy)pyridin-3-amine are critical determinants of its biological activity and material properties. The molecule possesses two key rotatable bonds: the C(pyridine)-O bond and the O-C(phenyl) bond. The relative orientation of the two aromatic rings, defined by the torsional angles around these bonds, dictates the overall shape of the molecule.

Predicted Molecular Geometry

In the absence of a crystal structure for the title compound, we can infer its likely geometry from crystallographic data of related aminopyridine and diaryl ether derivatives.[5][6][7][8] The pyridine and phenyl rings are expected to be planar. The C-O-C bond angle of the ether linkage is anticipated to be in the range of 118-120°. The key determinants of the overall conformation are the dihedral (torsional) angles:

-

τ₁ (C5-C6-O-C1'): Rotation around the pyridine-oxygen bond.

-

τ₂ (C6-O-C1'-C2'): Rotation around the oxygen-phenyl bond.

The interplay of steric hindrance between the aromatic rings and electronic effects (resonance and electrostatic interactions) will govern the preferred values of these torsional angles.[9][10][11][12]

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational method for predicting the stable conformations of organic molecules.[13][14][15][16] A conformational search followed by geometry optimization can identify the low-energy conformers and provide insights into the rotational energy barriers.

Caption: Workflow for predicting molecular conformation using DFT.

-

Initial Structure: Generate a 3D structure of 6-(4-Bromophenoxy)pyridin-3-amine using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers.

-

DFT Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-31G(d).[17] Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM) if the conformation in solution is of interest.

-

Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data such as Gibbs free energy.

-

Analysis: Analyze the geometries of the optimized conformers, paying close attention to the C-O-C bond angle and the torsional angles (τ₁ and τ₂). The relative energies of the conformers can be used to estimate their population at a given temperature using the Boltzmann distribution.

Experimental Determination of Conformation in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful experimental technique for determining the conformation of molecules in solution.[18][19] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei.

A 2D NOESY experiment can reveal through-space correlations between protons that are in close proximity (< 5 Å).[20][21] For 6-(4-Bromophenoxy)pyridin-3-amine, NOE correlations between protons on the pyridine ring and protons on the phenyl ring would provide direct evidence for their spatial proximity and thus constrain the possible conformations.

Caption: Workflow for determining solution conformation using NOESY.

-

Sample Preparation: Dissolve a pure sample of 6-(4-Bromophenoxy)pyridin-3-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be degassed to remove dissolved oxygen, which can interfere with the NOE.

-

NMR Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to allow for the build-up of NOE signals without significant spin diffusion.

-

Data Processing: Process the raw data using appropriate software to obtain the 2D spectrum.

-

Analysis: Identify the cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates that they are spatially close. By systematically analyzing the observed NOEs, particularly between the protons of the two aromatic rings, the predominant conformation(s) in solution can be determined.

Solid-State Structure: The Role of X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7] This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as details of intermolecular interactions in the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, accurate molecular structure.

A crystal structure of 6-(4-Bromophenoxy)pyridin-3-amine would provide invaluable benchmark data for validating the results of computational modeling and for understanding the influence of crystal packing forces on the molecular conformation.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 6-(4-Bromophenoxy)pyridin-3-amine. While awaiting a definitive experimental structure, a combination of data from analogous compounds and robust theoretical and experimental methodologies allows for a detailed understanding of this important molecule. The protocols outlined herein for synthesis, spectroscopic characterization, computational modeling, and NMR-based conformational analysis provide a clear roadmap for researchers working with this and related compounds. A thorough grasp of the structural and conformational properties of 6-(4-Bromophenoxy)pyridin-3-amine is paramount for the rational design of new molecules with desired biological activities or material properties.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. injri.andavancollege.ac.in [injri.andavancollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Torsion angle - Wikipedia [en.wikipedia.org]

- 10. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Correlation_spectroscopy [chemeurope.com]

A Comprehensive Technical Guide to the Solubility of 6-(4-Bromophenoxy)pyridin-3-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. This technical guide provides an in-depth exploration of the solubility of 6-(4-Bromophenoxy)pyridin-3-amine, a key building block in modern medicinal chemistry. We move beyond a simple data sheet to deliver a foundational understanding of the principles governing its solubility, a robust, step-by-step experimental protocol for its determination, and best practices for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals who require a reliable methodology for characterizing this and similar compounds.

Introduction: The Critical Role of Solubility

6-(4-Bromophenoxy)pyridin-3-amine is a heterocyclic compound of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of targeted therapies.[1] Its molecular architecture, featuring a pyridine ring, an amine group, and a bromophenoxy moiety, presents a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone for successful process development and formulation.

Key decisions impacted by solubility include:

-

Reaction Solvent Selection: Ensuring the compound and reagents are in the solution phase for optimal reaction kinetics.

-

Purification Strategy: Designing efficient crystallization, extraction, and chromatographic purification processes.

-

Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of drug delivery systems.

This guide provides the theoretical framework and a validated experimental workflow to empower researchers to accurately determine the solubility of 6-(4-Bromophenoxy)pyridin-3-amine in a variety of relevant solvents.

Physicochemical Characterization

A molecule's inherent properties are the primary determinants of its solubility. The key physicochemical parameters for 6-(4-Bromophenoxy)pyridin-3-amine are summarized below.

| Property | Value | Source |

| CAS Number | 77006-26-9 | [2] |

| Molecular Formula | C₁₁H₉BrN₂O | [2] |

| Molecular Weight | 265.11 g/mol | [2] |

| Appearance | Solid (Crystalline Powder) | [3] |

| Melting Point | 107 °C | [2] |

| XLogP3 (Predicted) | 3.8 | [2] |

| PSA (Polar Surface Area) | 48.1 Ų | [2] |

The predicted XLogP3 value of 3.8 suggests that the compound is significantly lipophilic ("fat-loving"), indicating a preference for non-polar organic solvents over water. However, the presence of the amine group and the pyridine nitrogen provides sites for hydrogen bonding and potential protonation, which can enhance solubility in polar and acidic aqueous media.

Theoretical Framework for Solubility

The solubility of 6-(4-Bromophenoxy)pyridin-3-amine is governed by the interplay between its own intermolecular forces and those of the solvent.

Solvent Polarity and the "Like Dissolves Like" Principle

Given its hybrid nature (a large non-polar bromophenyl group and a more polar aminopyridine core), its solubility will vary significantly across different solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine group and pyridine nitrogen. Good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., DMF, Acetone): These can accept hydrogen bonds from the amine group. Moderate to good solubility is expected.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the large, non-polar bromophenoxy tail via van der Waals forces. Lower solubility is expected compared to polar solvents.

pH-Dependent Solubility

The pyridin-3-amine moiety is basic and will be protonated in acidic conditions to form a water-soluble salt.[4] This is a critical characteristic that can be leveraged for purification and formulation. The equilibrium is described by the Henderson-Hasselbalch equation, and significant increases in aqueous solubility are expected at pH values below the compound's pKa.

Figure 1: pH-Dependent Solubility of an Amine.

Experimental Determination of Equilibrium Solubility

To ensure thermodynamic relevance, equilibrium solubility must be measured. The most reliable and widely accepted method for this is the Shake-Flask Method .[5][6] This method ensures that the solvent is fully saturated with the solute and that the system has reached a state of minimum Gibbs free energy.[7]

General Experimental Workflow

The process involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature, followed by separating the saturated solution and quantifying the solute concentration.

Figure 2: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

This protocol must be performed with rigorous attention to detail to ensure data quality and reproducibility.[8]

Materials & Equipment:

-

6-(4-Bromophenoxy)pyridin-3-amine (verify purity by HPLC/NMR)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector (or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: a. To a series of glass vials, add an excess amount of 6-(4-Bromophenoxy)pyridin-3-amine (e.g., ~20-50 mg). The key is to ensure undissolved solid remains at the end of the experiment. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to experimentally verify that equilibrium has been achieved.

-